molecular formula C17H15ClN2O3 B2854104 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea CAS No. 2194907-24-7

1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea

Cat. No. B2854104
CAS RN: 2194907-24-7
M. Wt: 330.77
InChI Key: BGRNFNMHTZRONC-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea, also known as DCPU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DCPU is a urea derivative that has been shown to exhibit promising biological and pharmacological properties, making it a valuable tool for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea is not fully understood, but it is believed to involve the inhibition of various cellular processes that are essential for cancer cell survival, including DNA synthesis and protein synthesis. 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been shown to modulate the activity of various signaling pathways that are involved in the regulation of cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been shown to exhibit a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of various signaling pathways that are involved in the regulation of cell growth and survival. 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been shown to possess neuroprotective properties, with promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea is its potent cytotoxic effects against cancer cells, making it a valuable tool for researchers studying cancer biology and drug development. Additionally, 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea possesses a unique chemical structure that may provide insights into the design of novel anticancer agents. However, 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea also has some limitations for laboratory experiments, including its complex synthesis method and potential toxicity to normal cells.

Future Directions

There are several future directions for research on 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential use in combination with other anticancer agents, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea in animal models and human clinical trials, as well as its potential use in the treatment of other diseases such as inflammatory and neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea involves the reaction of 2-chlorobenzoyl chloride with furfurylamine, followed by the reaction of the resulting intermediate with 2,2-di(furan-2-yl)ethylamine. The final product is obtained through the reaction of the intermediate with urea. The synthesis of 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea is a complex process that requires careful attention to detail and precise control over reaction conditions.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been studied for its potential use in a variety of scientific research applications, including its use as an antitumor agent, an anti-inflammatory agent, and a neuroprotective agent. 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been shown to exhibit potent cytotoxic effects against several types of cancer cells, including breast cancer, leukemia, and lung cancer cells. 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea has been studied for its potential use as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[2,2-bis(furan-2-yl)ethyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-13-5-1-2-6-14(13)20-17(21)19-11-12(15-7-3-9-22-15)16-8-4-10-23-16/h1-10,12H,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRNFNMHTZRONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(2,2-di(furan-2-yl)ethyl)urea

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